4-Amino-2-ethylbenzonitrile
Description
4-Amino-2-ethylbenzonitrile is a benzonitrile derivative featuring a nitrile group at position 1, an ethyl group at position 2, and an amino group at position 4 on the benzene ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.20 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and nitrile functionalities, which enable further derivatization.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-amino-2-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,11H2,1H3 |
InChI Key |
PAQWOXMVQCEOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position: The ethyl group at position 2 in this compound introduces steric hindrance and electron-donating effects, altering reactivity compared to 4-Amino-3-methylbenzonitrile, where the methyl group at position 3 creates closer proximity to the amino group .
- Lipophilicity : The ethyl chain increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogs, enhancing solubility in organic solvents .
- Synthetic Utility: 4-(Ethylaminomethyl)benzonitrile () demonstrates high synthetic yields (>97% purity), suggesting that ethyl-containing benzonitriles are tractable intermediates in multi-step syntheses .
Physicochemical Properties
Table 2: Physical Properties
*Estimated based on structural analogs.
Key Findings :
- The ethyl group in this compound reduces solubility in polar solvents like DMSO compared to methyl-substituted analogs due to increased hydrophobicity .
- Lower predicted logP values for 4-(Ethylaminomethyl)benzonitrile suggest its branched substituent disrupts molecular packing, lowering melting points .
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